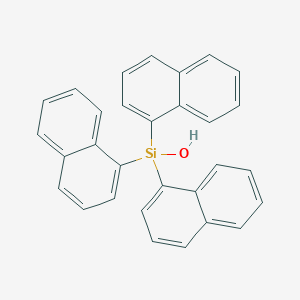
Tris(1-naphthyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1-naphthyl)silanol is a chemical compound with the molecular formula C30H22OSi and a molecular weight of 426.595 g/mol It is a silanol derivative where three 1-naphthyl groups are bonded to a silicon atom, which is also bonded to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(1-naphthyl)silanol can be synthesized through the silylation of alcohols, silanols, and methoxysilanes using optically active methyl(1-naphthyl)phenylsilane in the presence of Lewis acid catalysts such as tris(pentafluorophenyl)borane [B(C6F5)3] . The reaction conditions typically involve moderate temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of advanced organic synthesis techniques and specialized equipment to handle the reactive intermediates and ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tris(1-naphthyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include silanones, silanes, and various substituted silanol derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Tris(1-naphthyl)silanol has a wide range of applications in scientific research, including:
Biology: The compound’s unique structural properties make it a valuable tool in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research is ongoing into the potential use of this compound in drug delivery systems and as a component in novel therapeutic agents.
Industry: It is used in the production of advanced materials, such as siloxane-based polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
Mechanism of Action
The mechanism by which Tris(1-naphthyl)silanol exerts its effects involves the interaction of the silicon atom with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other intermolecular interactions, while the naphthyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and stability. The pathways involved in its action include nucleophilic substitution, oxidation-reduction reactions, and coordination with metal catalysts.
Comparison with Similar Compounds
- Tris(2,4,6-trimethylphenyl)silanol
- Tris(4-biphenylyl)silanol
- Tris(2-methoxyphenyl)silanol
- Diphenylsilanediol
Comparison: Tris(1-naphthyl)silanol is unique due to the presence of three 1-naphthyl groups, which provide distinct steric and electronic properties compared to other silanols. This uniqueness makes it particularly useful in stereoselective synthesis and the formation of stable silicon-oxygen bonds. Other similar compounds may have different substituents that alter their reactivity and applications, but they share the common feature of having a silicon atom bonded to hydroxyl and aromatic groups.
Properties
Molecular Formula |
C30H22OSi |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
hydroxy(trinaphthalen-1-yl)silane |
InChI |
InChI=1S/C30H22OSi/c31-32(28-19-7-13-22-10-1-4-16-25(22)28,29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21,31H |
InChI Key |
QXDUDXNCRSLEML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[Si](C3=CC=CC4=CC=CC=C43)(C5=CC=CC6=CC=CC=C65)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


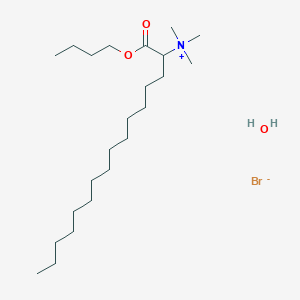

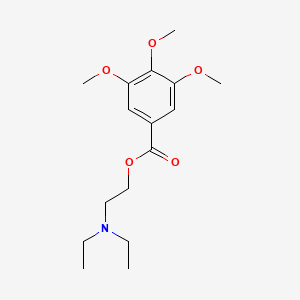


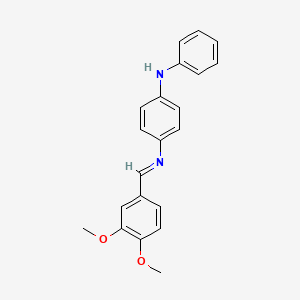
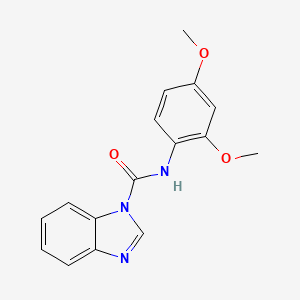

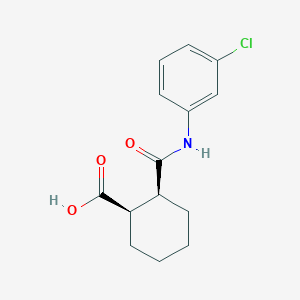
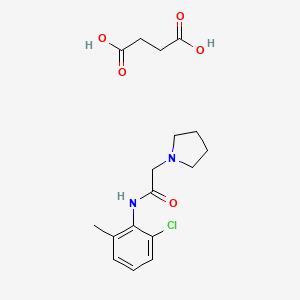
![Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate](/img/structure/B11956074.png)
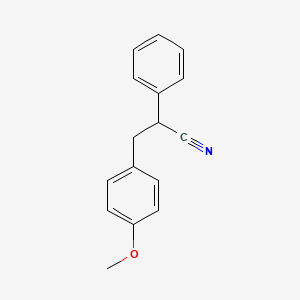
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

